molecular formula C30H25F10NO3 B1684379 Anacetrapib CAS No. 875446-37-0

Anacetrapib

Cat. No.: B1684379
CAS No.: 875446-37-0
M. Wt: 637.5 g/mol
InChI Key: MZZLGJHLQGUVPN-HAWMADMCSA-N
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Mechanism of Action

Target of Action

Anacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . By inhibiting CETP, this compound affects the lipid profile in the body .

Mode of Action

As a CETP inhibitor, this compound blocks the activity of CETP in plasma . This inhibition prevents the transfer of cholesteryl esters and triglycerides between different lipoprotein fractions . As a result, it leads to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The inhibition of CETP by this compound disrupts the normal lipid exchange process between HDL, LDL, and very-low-density lipoproteins (VLDL) . This disruption leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound exhibits a low-to-moderate degree of absorption after oral dosing . The majority of the absorbed dose is eliminated via oxidation to a series of hydroxylated metabolites that undergo conjugation with glucuronic acid before excretion into bile . This compound has a median Tmax of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The AUC and Cmax of this compound increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg .

Result of Action

The inhibition of CETP by this compound leads to a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This change in lipid profile is associated with a reduced risk of cardiovascular diseases .

Action Environment

The pharmacokinetics of this compound can be influenced by various factors, including genetic variations . . It’s important to note that the effectiveness of this compound can vary among individuals due to differences in genetic makeup, diet, and other environmental factors .

Chemical Reactions Analysis

Anacetrapib undergoes various chemical reactions, including:

Biological Activity

Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that has garnered significant attention for its potential in modifying lipid profiles and reducing cardiovascular risk. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily functions by inhibiting CETP, which plays a crucial role in lipid metabolism by mediating the transfer of cholesteryl esters and triglycerides between lipoproteins. The inhibition of CETP leads to:

  • Increased HDL Cholesterol : this compound significantly raises high-density lipoprotein (HDL) cholesterol levels, which is often referred to as "good" cholesterol.
  • Decreased LDL Cholesterol : It also reduces low-density lipoprotein (LDL) cholesterol levels, contributing to lower cardiovascular risk .

Binding Affinity and Structural Interaction

Molecular dynamics simulations have demonstrated that this compound binds effectively to the N-terminal tunnel of CETP. This binding inhibits the diffusion of cholesteryl esters out of CETP, thereby enhancing lipid exchange processes. The drug's interactions within the hydrophobic tunnel are characterized by strong van der Waals forces, suggesting a robust mechanism for CETP inhibition .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several large-scale trials, notably the REVEAL study, which involved approximately 30,000 participants at high risk for cardiovascular events. Key findings from this study include:

  • Reduction in Major Coronary Events : this compound treatment resulted in a 12% proportional reduction in major coronary events over a median follow-up period of 6.3 years. Specifically, there was a significant decrease in rates of coronary death, myocardial infarction, and revascularization procedures .
  • Long-Term Benefits : The benefits of this compound appeared to increase over time, with a notable 20% further reduction in major coronary events during extended follow-up beyond the initial treatment period .

Summary of Clinical Outcomes

Outcome MeasureThis compound GroupPlacebo GroupP-value
Major coronary events14.1%15.9%<0.001
Absolute reduction in events1.8%--
Proportional reduction during follow-up12%-<0.001

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies:

  • No Significant Adverse Effects : There were no notable increases in non-vascular mortality or serious adverse events related to this compound treatment .
  • Tissue Accumulation : A sub-study indicated that this compound accumulates in adipose tissue with prolonged dosing; however, this did not correlate with adverse effects on overall health outcomes .

Case Studies and Research Findings

  • DEFINE Trial : In this trial involving 1,600 patients over 18 months, this compound led to substantial increases in HDL cholesterol (138%) and reductions in LDL cholesterol (40%), demonstrating its efficacy as a lipid-modifying agent .
  • E3L Mouse Model Studies : Research utilizing E3L mice indicated that this compound could reduce (V)LDL cholesterol through both CETP-dependent and independent mechanisms, highlighting its complex role in lipid metabolism .

Properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236452
Record name Anacetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875446-37-0
Record name Anacetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875446-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anacetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anacetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANACETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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